molecular formula C16H19F2N3O5S B2799789 N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-51-7

N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2799789
CAS No.: 872976-51-7
M. Wt: 403.4
InChI Key: WVOAFOGGJMWEKY-UHFFFAOYSA-N
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Description

N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H19F2N3O5S and its molecular weight is 403.4. The purity is usually 95%.
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Scientific Research Applications

Oxidative Cross-Coupling for Constructing Allylic Sulfones

Researchers have developed an oxidant-free dehydrogenative sulfonylation of α-methyl-styrene derivatives, which is crucial for constructing allylic sulfones. This process employs eosin Y as a photosensitizer alongside a cobaloxime catalyst, showcasing an atom-economical approach with a low-cost metal catalyst. Such advancements are pivotal for future synthetic chemistry applications, including the development of compounds with similar structures to N1-allyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (Guoting Zhang et al., 2016).

Asymmetric Epoxidation and Oxaziridines Synthesis

The asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes has been described, which underlines the sulfonyl group's role as an effective directing group. Such methodologies contribute to the synthesis of oxaziridines, offering insight into the stereochemical control and application of similar compounds (J. L. Olivares-Romero et al., 2012).

Novel Synthetic Approaches to Allylic Derivatives

The synthesis and molecular structure analysis of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one demonstrate the utility of crown ethers in catalyzing room temperature reactions for producing allyl-substituted compounds. This research underscores the versatility in creating structurally diverse compounds, which might be applicable to derivatives of this compound (L. Hwang et al., 2006).

Hydrolysis of Sulfonylurea Herbicides

The study of the hydrolysis of a sulfonylurea herbicide using liquid chromatography and mass spectrometry provides insights into the chemical behavior of sulfonylurea compounds. This research could be relevant to understanding the stability and degradation pathways of complex molecules, including this compound (E. Bezemer & S. Rutan, 2001).

Ionic Liquid-Sulfolane Electrolytes for High Voltage Batteries

The development of ionic liquid-sulfolane/lithium difluoro(oxalato)borate-based electrolytes for high voltage lithium-ion batteries at elevated temperatures highlights the importance of chemical stability and low flammability in electrolyte solutions. This research is critical for the advancement of battery technologies and showcases the broader application potential of complex organic compounds (L. Dong et al., 2018).

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O5S/c1-2-6-19-15(22)16(23)20-10-14-21(7-3-8-26-14)27(24,25)13-9-11(17)4-5-12(13)18/h2,4-5,9,14H,1,3,6-8,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOAFOGGJMWEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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